Syringetin-3-galactoside

Vue d'ensemble

Description

Syringetin-3-galactoside is a naturally occurring flavonoid glycoside, specifically a derivative of syringetin. It is found in various plant species and is known for its potent antioxidant properties. This compound belongs to the larger class of polyphenolic compounds, which are widely recognized for their health-promoting effects, including anti-inflammatory, anti-cancer, and cardioprotective activities .

Mécanisme D'action

Target of Action

Syringetin-3-galactoside, a derivative of the O-methylated flavonol syringetin , primarily targets the SMAD1/5/8 and extracellular signal-regulated kinase 1/2 (ERK1/2) . These targets play a crucial role in cellular differentiation and proliferation .

Mode of Action

The compound interacts with its targets by inducing differentiation, which is associated with the increased activation of SMAD1/5/8 and ERK1/2 . This interaction results in changes in cell behavior, particularly in terms of differentiation and proliferation .

Biochemical Pathways

The primary biochemical pathways affected by this compound involve the bone morphogenetic protein-2 (BMP-2)/ERK1/2 pathway . This pathway is crucial for osteoblast differentiation . The compound’s interaction with this pathway leads to downstream effects that promote cellular differentiation .

Pharmacokinetics

It’s known that methylation of free hydroxyl groups in flavonoids, like syringetin, greatly enhances metabolic stability and increases membrane transport . This facilitates absorption and improves the oral bioavailability of flavonoids .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of human osteoblast differentiation . This differentiation is associated with the activation of the BMP-2/ERK1/2 pathway , leading to changes in cellular behavior and potentially contributing to bone health .

Action Environment

These include genetic factors, environmental variables (light intensity, temperature, humidity, the use of fertilizers), fruit size, ripening stage, pre-harvest environmental conditions, and storage . These factors could potentially influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Syringetin-3-galactoside plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is formed from syringetin through the action of glycosyltransferases, which attach a galactose molecule to syringetin. This compound interacts with enzymes such as laricitrin 5’-O-methyltransferase, which is involved in its biosynthesis . Additionally, this compound exhibits strong antioxidant properties by scavenging free radicals and inhibiting oxidative stress .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to induce differentiation in human osteoblasts through the bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 pathway . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. It binds to specific receptors and enzymes, leading to the activation or inhibition of various signaling pathways. For example, this compound activates the bone morphogenetic protein-2 pathway, promoting osteoblast differentiation . Additionally, it inhibits certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At high doses, this compound can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, with specific dosages required to achieve the desired biological effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biosynthesis and degradation. It is formed from syringetin through the action of glycosyltransferases, which attach a galactose molecule to syringetin . The compound also interacts with enzymes involved in its metabolism, such as laricitrin 5’-O-methyltransferase . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound within the body is influenced by factors such as tissue type and the presence of specific binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of syringetin-3-galactoside typically involves the glycosylation of syringetin. One common method is the enzymatic glycosylation of syringetin using glycosyltransferases, which catalyze the transfer of a galactose moiety to the hydroxyl group at the 3-position of syringetin . This reaction is usually carried out in an aqueous medium at a controlled pH and temperature to optimize the yield.

Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes. For instance, plant cell cultures or microbial fermentation can be employed to produce this compound in larger quantities. These methods leverage the natural biosynthetic pathways of the organisms to convert precursor molecules into this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Syringetin-3-galactoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can modify the glycoside moiety or the aromatic ring of syringetin.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Applications De Recherche Scientifique

Pharmacological Applications

Syringetin-3-galactoside has demonstrated several pharmacological properties that make it a compound of interest in medical research.

1.1 Antioxidant Activity

The compound exhibits potent antioxidant properties, which are critical in combating oxidative stress in cells. This activity has implications for preventing various oxidative stress-related diseases, including cancer and cardiovascular diseases .

1.2 Anticancer Properties

Research indicates that this compound can inhibit the proliferation of cancer cells. It has been shown to induce cell cycle arrest and apoptosis in colorectal cancer cells, suggesting potential as an anticancer agent. Specifically, it reduces levels of cyclin D1 and COX-2, which are upregulated in many cancers . Furthermore, it may enhance radiosensitivity in cancer cells, making them more susceptible to radiation therapy .

1.3 Antidiabetic Effects

this compound acts as an alpha-glucosidase inhibitor, which could aid in the management of diabetes by reducing postprandial glycemia. Its IC50 value for this activity is lower than that of acarbose, a common antidiabetic drug .

1.4 Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent, with studies indicating its potential to modulate inflammatory pathways and cytokine levels .

Biochemical Mechanisms

2.1 Molecular Mechanisms

this compound interacts with various signaling pathways. It activates the bone morphogenetic protein-2 (BMP-2) pathway and extracellular signal-regulated kinase 1/2 (ERK1/2), promoting osteoblast differentiation . This mechanism is crucial for bone health and regeneration.

2.2 Metabolic Pathways

The compound is involved in several metabolic pathways, including its biosynthesis through glycosylation processes facilitated by glycosyltransferases. Its stability under laboratory conditions allows for further exploration of its biochemical properties.

Industrial Applications

3.1 Food Industry

Due to its antioxidant properties, this compound is being explored as a natural preservative in food products. Its ability to inhibit lipid peroxidation can enhance the shelf life of food items.

3.2 Cosmetic Industry

The compound's antioxidant and anti-inflammatory properties make it suitable for use in cosmetic formulations aimed at protecting skin from oxidative damage and inflammation.

Case Studies

Comparaison Avec Des Composés Similaires

Syringetin-3-galactoside is structurally and functionally similar to other flavonoid glycosides such as:

- Isorhamnetin-3-galactoside

- Laricitrin-3-galactoside

- Ayanin-3-galactoside

Uniqueness: What sets this compound apart is its unique combination of hydroxyl and methoxy groups, which enhance its antioxidant and anti-inflammatory activities compared to its analogues .

Activité Biologique

Syringetin-3-galactoside is a flavonoid glycoside derived from syringetin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, antidiabetic, and anti-inflammatory properties, along with relevant case studies and research findings.

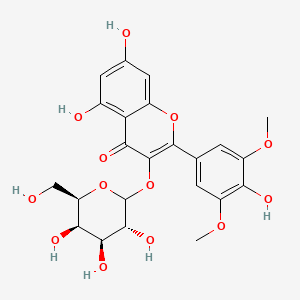

Chemical Structure and Properties

This compound is characterized by the presence of a galactose moiety attached to the syringetin backbone. Its molecular formula is , and it exhibits properties typical of flavonoids, including antioxidant activity due to its ability to scavenge free radicals.

Antioxidant Activity

Flavonoids are widely recognized for their antioxidant properties. Research indicates that this compound effectively scavenges free radicals, contributing to cellular protection against oxidative stress. A study demonstrated that flavonoid glycosides, including this compound, exhibit significant DPPH and ABTS radical scavenging activities, with IC50 values indicating their potency in neutralizing free radicals .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 11.94 ± 1.23 |

| Acarbose | 36.8 |

Anticancer Properties

This compound has shown promising anticancer effects in various studies. It was found to enhance radiosensitivity in cancer cells and induce apoptosis through the caspase-3 pathway. Specifically, it demonstrated effectiveness against lung adenocarcinoma cell lines (A549 and CL1-5) by inhibiting osteoclastogenesis, suggesting potential applications in preventing bone metastasis in cancer patients .

Case Study: Radiosensitization

In a study conducted by Bando et al., syringetin was shown to enhance the radiosensitivity of H1299 cancer cells compared to normal cells. This effect was attributed to increased apoptosis mediated by caspase-3 activation .

Antidiabetic Activity

This compound exhibits significant α-glucosidase inhibitory activity, which is crucial for managing postprandial blood glucose levels. The compound's IC50 value for α-glucosidase inhibition was found to be lower than that of acarbose, a commonly used antidiabetic drug . This positions this compound as a potential natural therapeutic agent for diabetes management.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to modulate cytokine levels and inhibit pro-inflammatory mediators. In vitro studies demonstrated that derivatives of syringetin significantly increased the levels of anti-inflammatory cytokines while inhibiting pro-inflammatory responses .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of syringetin with various drug targets related to Alzheimer’s disease and other pathologies. These studies suggest that this compound may interact favorably with key proteins involved in disease mechanisms .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFWYRWPJVEZPV-SFBSONLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346502 | |

| Record name | Syringetin-3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55025-56-4 | |

| Record name | Syringetin-3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.